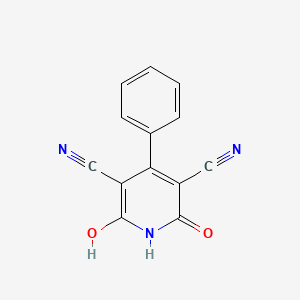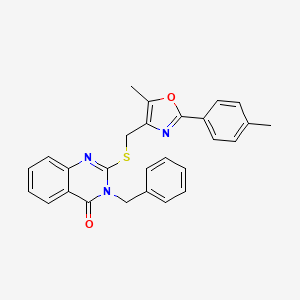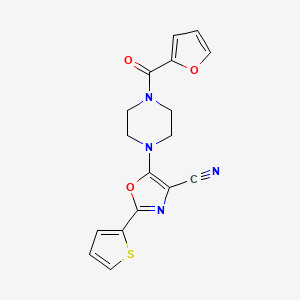![molecular formula C8H14N2O B2830623 5,9-Diazaspiro[3.6]decan-10-one CAS No. 2138296-64-5](/img/structure/B2830623.png)
5,9-Diazaspiro[3.6]decan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Diazaspiro[3.6]decan-10-one is a compound with the CAS Number: 2138296-64-5 . It has a molecular weight of 154.21 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O/c11-7-8(3-1-4-8)10-6-2-5-9-7/h10H,1-6H2,(H,9,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
T-Type Calcium Channel Inhibition
Research has explored diazaspiro[4.5]decan-1-one derivatives as potent T-type calcium channel inhibitors. These compounds were designed to approximate a pharmacophore model, showing effectiveness in modulating calcium channels with selectivity, highlighting their potential in therapeutic interventions for diseases related to calcium dysregulation (Fritch & Krajewski, 2010).
Neuroprotective and Antihypertensive Activities
Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have shown a potent inhibitory effect on neural calcium uptake and have demonstrated a protective action against brain edema and deficits in memory and learning, suggesting their use in treating neurodegenerative disorders (Tóth et al., 1997). Additionally, some 8-substituted derivatives have been studied for their antihypertensive activity, indicating their potential as cardiovascular therapeutics (Caroon et al., 1981).
Antimycobacterial and Antifungal Agents
Compounds featuring the diazaspiro[4.5]decan-1-one scaffold have been evaluated as potential antimycobacterial agents, with some demonstrating significant activity, indicating their potential in addressing bacterial infections (Srivastava et al., 2005). Moreover, novel spiro diarylidenes derived from diazaspiro[4.5]decan-1,8-dione showed promising antimicrobial properties, particularly against Gram-positive bacteria and fungal pathogens (Shroff et al., 2022).
Pharmacological Profiling for Cognitive Disorders
RGH-2716, a novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivative, has shown significant effects in improving learning and memory deficits, suggesting its utility in treating cognitive disorders (Paróczai et al., 1998).
Prolyl Hydroxylase Inhibition for Therapeutic Applications
The novel complex crystal structure of prolyl hydroxylase domain-containing protein 2 (PHD2) with its inhibitor, a diazaspiro[4.5]decan-1-one analogue, suggests its potential in therapeutic applications targeting the PHD2 enzyme, with implications for treating diseases associated with hypoxia-inducible factors (Deng et al., 2013).
Safety and Hazards
The safety information for 5,9-Diazaspiro[3.6]decan-10-one includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
5,9-diazaspiro[3.6]decan-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-1-4-8)10-6-2-5-9-7/h10H,1-6H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHPUYSTNYYPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)NCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2830541.png)
![N-cyclohexyl-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2830545.png)
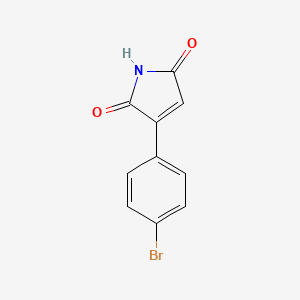
![3-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2830549.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830551.png)

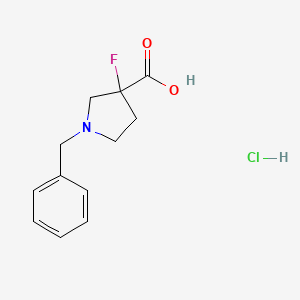
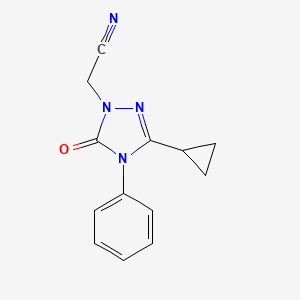
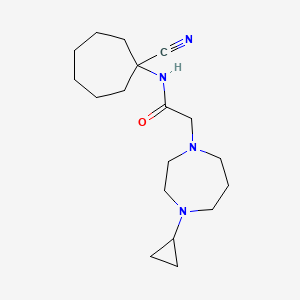
![6-Cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2830558.png)
